Head-to-Head Covalent Modification Capacity: G12S inhibitor-2 vs G12Si-1 in Whole-Protein Mass Spectrometry
In direct head-to-head comparison, G12S inhibitor-2 (G12Si-2) exhibits no detectable covalent modification of the KRAS G12S mutant, in stark contrast to its active analog G12Si-1 [1]. This establishes G12S inhibitor-2 as an essential negative control for validating that observed biological effects stem specifically from covalent engagement of the mutant serine residue rather than off-target interactions [2].
| Evidence Dimension | Covalent adduct formation with KRAS G12S protein |
|---|---|
| Target Compound Data | No covalent adduct detected; 0% modification |
| Comparator Or Baseline | G12Si-1: 64% covalent adduct formation at 10 μM inhibitor with 4 μM recombinant KRAS G12S•GDP protein |
| Quantified Difference | 64 percentage-point absolute difference in covalent engagement (64% vs 0%) |
| Conditions | Recombinant K-Ras(G12S)•GDP (4 μM) treated with inhibitor (10 μM), 1 hour incubation at 23°C, assessed by whole-protein mass spectrometry; n = 3 replicates |
Why This Matters
Procurement of G12S inhibitor-2 alongside G12Si-1 enables rigorous experimental validation of on-target covalent engagement, a critical control absent when using only active inhibitors or vehicle controls.
- [1] Zhang Z, Guiley KZ, Shokat KM. Chemical acylation of an acquired serine suppresses oncogenic signaling of K-Ras(G12S). Nat Chem Biol. 2022;18(10):1177-1183. Fig. 2b. doi:10.1038/s41589-022-01065-9 View Source
- [2] Targeted Covalent Modification Strategies for Drugging the Undruggable Targets. ACS Chem Rev. 2025. 'G12Si-1 (10 μM) gave a covalent adduct with KRAS G12S (4 μM) via an ester linkage (64%, 1 h, 23 °C), while G12Si-2 failed to react.' View Source
